1,10-Decanediol dimethacrylate

Polymerization Stress Dental Composites Volumetric Shrinkage

1,10-Decanediol dimethacrylate (D3MA, CAS 6701-13-9) is a hydrophobic, long-chain aliphatic dimethacrylate crosslinker with a C10 spacer. Unlike shorter-chain analogs or aromatic dimethacrylates, its extended methylene backbone imparts distinct network architecture and physical properties in cured resins.

Molecular Formula C18H30O4
Molecular Weight 310.4 g/mol
CAS No. 6701-13-9
Cat. No. B1580941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,10-Decanediol dimethacrylate
CAS6701-13-9
Molecular FormulaC18H30O4
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCCCCCCCCCOC(=O)C(=C)C
InChIInChI=1S/C18H30O4/c1-15(2)17(19)21-13-11-9-7-5-6-8-10-12-14-22-18(20)16(3)4/h1,3,5-14H2,2,4H3
InChIKeyLRZPQLZONWIQOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,10-Decanediol Dimethacrylate (CAS 6701-13-9) for Scientific and Industrial Procurement: Product Profile


1,10-Decanediol dimethacrylate (D3MA, CAS 6701-13-9) is a hydrophobic, long-chain aliphatic dimethacrylate crosslinker with a C10 spacer . Unlike shorter-chain analogs or aromatic dimethacrylates, its extended methylene backbone imparts distinct network architecture and physical properties in cured resins . It is supplied as a colorless liquid with a density of 0.933 g/mL at 25°C and is stabilized with hydroquinone (HQ) . This compound is not a generic drop-in replacement; its value proposition for scientific selection hinges on verifiable performance differentials in polymerization stress, hydrophobicity, and network homogeneity.

Why 1,10-Decanediol Dimethacrylate Cannot Be Replaced by Other Dimethacrylates in Formulation


The assumption that dimethacrylate crosslinkers are functionally equivalent is invalid. The spacer length and chemical nature of the backbone (aliphatic vs. ethoxylated vs. aromatic) dictate polymerization kinetics, volumetric shrinkage stress, network homogeneity, and ultimate mechanical and sorption properties [1]. For instance, while short-chain ethylene glycol dimethacrylates (e.g., EGDMA) yield higher modulus networks, they do so at the cost of significantly elevated polymerization stress, which can lead to interfacial failure in confined applications [2]. Conversely, 1,10-decanediol dimethacrylate (D3MA) offers a quantifiable reduction in stress, though at the expense of modulus [3]. These are not marginal differences but are decisive for performance in applications like dental restoratives, coatings, and microfluidics. The following evidence quantifies exactly where D3MA diverges from its closest in-class candidates, enabling informed procurement decisions based on specific performance requirements.

Quantitative Evidence for Selecting 1,10-Decanediol Dimethacrylate (D3MA) Over Analogs


D3MA Exhibits Significantly Lower Polymerization Stress than Ethylene Glycol-Based Dimethacrylates

In a systematic study of dental composite formulations, 1,10-decanediol dimethacrylate (D3MA) demonstrated a markedly lower polymerization stress compared to ethylene glycol dimethacrylate (EGDMA) and its oligomers (DEGDMA, TEGDMA, TETGDMA) when used as a diluent with a BisGMA base resin [1]. This reduction is critical for applications where shrinkage stress compromises adhesion and material integrity.

Polymerization Stress Dental Composites Volumetric Shrinkage

D3MA Delivers a Materially Lower Elastic Modulus Compared to Short-Chain EGDMA

The same study comparing D3MA to EGDMA-based diluents revealed that D3MA-based composites have a significantly lower elastic modulus [1]. While D3MA achieved a similar degree of conversion to EGDMA and DEGDMA, the resulting network is inherently more flexible. This is a direct consequence of the long C10 spacer reducing crosslink density and increasing segmental mobility.

Elastic Modulus Mechanical Properties Dental Materials

D3MA Networks Exhibit Greater Hydrophobicity than Ethoxylated Dimethacrylate Systems

An evaluation of neat resin and composite materials demonstrated that D3MA-based formulations render more hydrophobic materials compared to those utilizing ethoxylated dimethacrylates [1]. This is attributed to the purely hydrocarbon spacer, which lacks the hydrophilic ethylene oxide units found in TEGDMA, DEGDMA, and TETGDMA. While the study did not provide explicit water sorption values for D3MA alone, the conclusion of enhanced hydrophobicity was clear and consistent.

Hydrophobicity Water Sorption Dental Composites

D3MA Achieves Similar Degree of Conversion to EGDMA and DEGDMA in BisGMA Composites

Despite its longer spacer, D3MA did not compromise the final degree of conversion (DC) when copolymerized with BisGMA. The study reported that D3MA presented similar conversion when copolymerized with both BisGMA and BisEMA base monomers, comparable to the conversion levels achieved by EGDMA and DEGDMA [1]. This indicates that the reactive methacrylate end-groups are not sterically hindered by the long aliphatic chain.

Degree of Conversion Polymerization Kinetics Dental Composites

Long-Chain Dimethacrylates Like D3MA Yield More Homogeneous Networks

Research into the kinetics of RAFT crosslinking polymerization has established a general principle: increasing the spacer length between methacrylate groups leads to the formation of more homogeneous polymer networks with lower crosslink density [1]. This is attributed to reduced intramolecular cyclization and microgel formation during the early stages of polymerization. While this study focused on PEG-based dimethacrylates, the principle is directly applicable to aliphatic dimethacrylates like D3MA, which has a long, flexible C10 spacer.

Network Homogeneity Crosslinking RAFT Polymerization

Where 1,10-Decanediol Dimethacrylate Provides a Verifiable Performance Advantage


Low-Shrinkage-Stress Dental Restoratives and Pit-and-Fissure Sealants

D3MA is the preferred diluent monomer when formulating dental composites and sealants where minimizing polymerization stress is paramount. As demonstrated, its stress is significantly lower than that of standard ethylene glycol dimethacrylate diluents like TEGDMA [1]. This reduction in stress mitigates microleakage at the tooth-restoration interface, a primary cause of secondary caries. The enhanced hydrophobicity [2] further contributes to long-term hydrolytic stability in the oral environment.

Flexible and Tough Polymeric Coatings and Adhesives

For applications requiring a balance of toughness and flexibility rather than high rigidity, D3MA is the crosslinker of choice. The quantifiably lower elastic modulus of D3MA-based networks compared to those formed with EGDMA or DEGDMA [3] provides enhanced flexibility and impact resistance. This makes it suitable for conformal coatings on flexible substrates, pressure-sensitive adhesives, and impact-resistant optical coatings, where a rigid, high-modulus network would lead to cracking or delamination.

Homogeneous Polymer Networks for 3D Printing and Advanced Materials

When fabricating high-precision parts via vat photopolymerization (3D printing) or creating uniform hydrogels, network homogeneity is critical for isotropic properties and minimal internal stress. The long C10 spacer of D3MA promotes the formation of more homogeneous networks with lower crosslink density compared to short-chain dimethacrylates [4]. This translates to more uniform shrinkage, reduced warpage during printing, and a more predictable material response, which are essential for advanced manufacturing and biomedical engineering.

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